N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide
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Overview
Description
N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a complex organic compound that features a benzo[d]thiazole ring, an indole ring, and a thioacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the benzo[d]thiazole ring: Starting from 2-aminothiophenol and an appropriate aldehyde under acidic conditions.
Indole synthesis: Using Fischer indole synthesis starting from phenylhydrazine and a ketone.
Thioacetamide linkage: Coupling the benzo[d]thiazole and indole derivatives through a thioacetamide linkage using reagents like thioacetic acid and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: As a building block for creating novel polymers or materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(6-methylbenzo[d]thiazol-2-yl)-2-((1H-indol-3-yl)thio)acetamide: Lacks the 2-methylbenzyl group.
N-(benzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide: Lacks the 6-methyl group on the benzo[d]thiazole ring.
Uniqueness
N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is unique due to the presence of both the 6-methylbenzo[d]thiazole and 2-methylbenzyl groups, which may confer specific chemical properties and biological activities not found in similar compounds.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3OS2/c1-17-11-12-21-23(13-17)32-26(27-21)28-25(30)16-31-24-15-29(22-10-6-5-9-20(22)24)14-19-8-4-3-7-18(19)2/h3-13,15H,14,16H2,1-2H3,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCVOAKJPLNAOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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